4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
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Overview
Description
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a chlorophenyl group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile oxide. The chlorophenyl group can be introduced via a substitution reaction, while the benzothiophene moiety is often synthesized through a series of cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This could include the use of catalysts to enhance reaction efficiency, as well as the development of scalable processes for each step of the synthesis. The choice of solvents, reaction temperatures, and purification methods are also critical factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols
Scientific Research Applications
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, or metabolic activities. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1(4H)-quinolinyl)benzenesulfonamide
- 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one derivatives
Uniqueness
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide is unique due to its combination of an oxadiazole ring and a benzothiophene moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in similar compounds.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide |
InChI |
InChI=1S/C21H19ClN4O2S/c22-14-10-8-13(9-11-14)20-25-19(28-26-20)7-3-6-18(27)24-21-16(12-23)15-4-1-2-5-17(15)29-21/h8-11H,1-7H2,(H,24,27) |
InChI Key |
RLKNCKNRMYVAGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCCC3=NC(=NO3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
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